molecular formula C17H17NO3 B1679421 Diphenylacetyl-carbamic acid ethyl ester CAS No. 302841-86-7

Diphenylacetyl-carbamic acid ethyl ester

Cat. No. B1679421
CAS RN: 302841-86-7
M. Wt: 283.32 g/mol
InChI Key: ILSZPWZFQHSKLW-UHFFFAOYSA-N
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Description

Diphenylacetyl-carbamic acid ethyl ester is a type of ester. Esters are derived from carboxylic acids where the hydrogen in the -COOH group is replaced by a hydrocarbon group . This could be an alkyl group like methyl or ethyl, or one containing a benzene ring such as a phenyl or benzyl group .


Synthesis Analysis

The synthesis of esters like Diphenylacetyl-carbamic acid ethyl ester often involves the process of transesterification . This process is a useful transformation in organic synthesis and has been used for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production .


Molecular Structure Analysis

The molecular structure of esters, including Diphenylacetyl-carbamic acid ethyl ester, features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .


Chemical Reactions Analysis

Esters undergo a variety of chemical reactions. One common reaction is hydrolysis, which involves the breaking of the ester bond by water . This reaction is typically catalyzed by an acid or a base .


Physical And Chemical Properties Analysis

Esters are polar molecules but do not have a hydrogen atom attached directly to an oxygen atom. As a result, they cannot engage in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts .

Scientific Research Applications

Food and Beverage Safety

Ethyl carbamate occurs naturally in many fermented foods and beverages. It is present at low levels, ranging from ng/L to mg/L. However, its genotoxic and carcinogenic properties raise health concerns. Studies have shown that ethyl carbamate is harmful to species such as mice, rats, hamsters, and monkeys . The World Health Organization’s International Agency for Research on Cancer (IARC) classifies it as a group 2A carcinogen, “probably carcinogenic to humans” . Alcoholic beverages, especially distillated spirits, can contain significant levels of ethyl carbamate. Researchers continue to explore methods to reduce its presence in food products.

Biomedical Applications

Historically, ethyl carbamate was used as an antineoplastic agent and for other medicinal purposes. However, this application ceased after its carcinogenic properties were discovered in 1943 . Despite its past use, current research focuses on safer alternatives for medical treatments.

Analytical Chemistry

Ethyl carbamate detection and quantification are essential in food safety and environmental monitoring. Analytical methods, such as gas chromatography coupled with mass spectrometry (GC–MS or GC–MS–MS), allow precise measurement of ethyl carbamate levels in various matrices. High-performance liquid chromatography (HPLC) and spectroscopic techniques (e.g., infrared spectroscopy) also contribute to accurate analysis .

Environmental Impact and Remediation

Ethyl carbamate is a concern in industrial processes, especially those involving fermentation or cyanide-containing compounds. Scientists investigate ways to minimize its formation during production. Enzymatic, physical, or chemical methods can reduce ethyl carbamate precursors, contributing to safer food and beverage production .

Future Directions

The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production, has led to the development of a variety of different approaches . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

ethyl N-(2,2-diphenylacetyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-2-21-17(20)18-16(19)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSZPWZFQHSKLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701028585
Record name Ethyl (diphenylacetyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701028585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenylacetyl-carbamic acid ethyl ester

CAS RN

302841-86-7
Record name Ethyl N-(2,2-diphenylacetyl)carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0302841867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (diphenylacetyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701028585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL N-(2,2-DIPHENYLACETYL)CARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4LS35GV3Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The title compound, white solid, m.p. 133° C. and MS: m/e=284.2 (M+H+) was prepared in accordance with the general method of example 1 from diphenyl-acetyl isocyanate and ethanol.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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